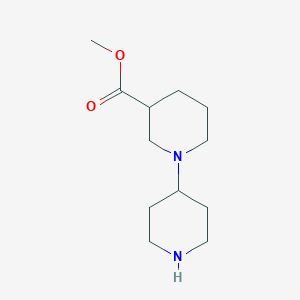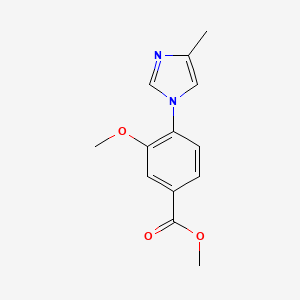
Methyl 1,4'-bipiperidine-3-carboxylate
Vue d'ensemble
Description
Methyl 1,4'-bipiperidine-3-carboxylate, commonly known as MBPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBPC is a bicyclic compound that contains two piperidine rings and a carboxylate group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Organic Synthesis
Methyl 1,4’-bipiperidine-3-carboxylate: is a valuable intermediate in organic synthesis. It serves as a precursor for the construction of complex bipyridine structures, which are fundamental components in various applications . The compound’s ability to act as a ligand for catalysts makes it instrumental in facilitating cross-coupling reactions like Suzuki and Negishi coupling, which are pivotal in creating carbon-carbon bonds in organic molecules .
Catalysis
In the field of catalysis, this compound’s derivatives are often used as ligands in transition-metal catalysis . Their strong coordination with metal centers can enhance the catalytic activity, making them crucial for reactions that form the backbone of pharmaceuticals and agrochemicals.
Pharmaceutical Research
The bipiperidine moiety is significant in pharmaceutical research. Piperidine derivatives, including those related to Methyl 1,4’-bipiperidine-3-carboxylate, are present in many classes of pharmaceuticals and exhibit a wide range of biological activities . They are key building blocks in drug discovery, especially in the development of central nervous system agents and cardiovascular drugs.
Nanotechnology
Carboxylic acid derivatives, such as Methyl 1,4’-bipiperidine-3-carboxylate, play a role in nanotechnology. They are used for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene . This modification enhances the dispersion and incorporation of these nanostructures into polymer nanomaterials, which are used in various high-tech applications.
Supramolecular Chemistry
The bipyridine derivatives are also used in supramolecular chemistry to create complex architectures . These structures are designed to mimic biological systems and can be used for the development of new materials with specific properties, such as self-healing materials or sensors.
Photosensitizers and Electrochromic Materials
Due to their redox activity and electrochromic aptitude, derivatives of Methyl 1,4’-bipiperidine-3-carboxylate are explored as photosensitizers and electrochromic materials . These applications are particularly relevant in the development of solar energy conversion systems and smart window technologies.
Propriétés
IUPAC Name |
methyl 1-piperidin-4-ylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPXVSDIYOYVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4'-bipiperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)



![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)


![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)